ethyl 4-[benzyl(methyl)amino]-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate
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Description
Ethyl 4-[benzyl(methyl)amino]-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate is a useful research compound. Its molecular formula is C21H21N3O3 and its molecular weight is 363.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 363.15829154 g/mol and the complexity rating of the compound is 602. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Ethyl 4-[benzyl(methyl)amino]-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate is a compound of interest due to its potential therapeutic applications and biological activities. This article explores the compound’s biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of dihydropyridazines, characterized by a six-membered ring containing nitrogen atoms. Its molecular formula is C₁₈H₁₈N₂O₃, and its structure can be represented as follows:
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of pyridazine have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism is thought to involve the inhibition of bacterial cell wall synthesis and disruption of membrane integrity.
Antiparasitic Effects
A notable study highlighted the antiparasitic activity against Cryptosporidium parvum, where related compounds demonstrated an EC50 value of 0.17 μM, indicating strong potency . The structure-activity relationship (SAR) analysis revealed that modifications in the heteroaryl head group can enhance efficacy while reducing cardiotoxicity associated with hERG channel inhibition.
Structure-Activity Relationships (SAR)
The biological activity of this compound can be influenced by various structural modifications. Key findings from recent SAR studies include:
Compound Modification | Effect on Activity |
---|---|
Replacement of benzyl group with alkyl groups | Increased lipophilicity and antibacterial activity |
Alteration in the position of the carboxylate group | Enhanced binding affinity to target enzymes |
Variation in nitrogen substitution | Impact on cytotoxicity and selectivity for cancer cell lines |
Case Study 1: Antimicrobial Screening
A study evaluated a series of pyridazine derivatives for their antimicrobial properties. This compound was among those tested against standard strains. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, showcasing its potential as an antimicrobial agent .
Case Study 2: Anticancer Potential
In another investigation, derivatives of this compound were screened for anticancer activity. The results demonstrated selective cytotoxicity towards various cancer cell lines with IC50 values ranging from 5 to 15 µM. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways .
Properties
IUPAC Name |
ethyl 4-[benzyl(methyl)amino]-6-oxo-1-phenylpyridazine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3/c1-3-27-21(26)20-18(23(2)15-16-10-6-4-7-11-16)14-19(25)24(22-20)17-12-8-5-9-13-17/h4-14H,3,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFQCKPSFOKINSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1N(C)CC2=CC=CC=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.